molecular formula C10H12FNO2 B1440296 (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol CAS No. 951623-97-5

(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol

Cat. No. B1440296
CAS RN: 951623-97-5
M. Wt: 197.21 g/mol
InChI Key: JYAXPPVYWBLALM-UHFFFAOYSA-N
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Description

“(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is a chemical compound with the molecular formula C10H12FNO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 imine (aromatic), 2 hydroxyl groups, and 2 primary alcohols .


Physical And Chemical Properties Analysis

The molecular weight of “(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is 197.21 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Properties in Hydrogen Generation

One significant application of related compounds to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol is in the field of hydrogen generation. A study by Tang et al. (2016) demonstrated the use of a water-soluble cobalt complex supported by a structurally similar ligand for both electrocatalytic and photocatalytic hydrogen evolution from aqueous buffers. This complex showcased rapid and efficient catalytic properties for water reduction, highlighting its potential in renewable energy applications (Tang, Lin, Zhang, & Zhan, 2016).

Structural and Theoretical Analysis

Another area of research focuses on the structural and theoretical analysis of similar compounds. Ruan Min (2008) conducted a theoretical study on the Schiff Base derived from 4-Fluorobenzaldehyde and alanine, providing insights into the structure and vibrational characteristics of these types of compounds. This kind of research aids in understanding the fundamental properties and potential applications of (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol and its derivatives (Min, 2008).

Electrocatalytic Properties

Dong Li et al. (2017) explored the electrocatalytic properties of a copper complex supported by a ligand similar to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol. This study indicates the potential of such complexes in catalyzing hydrogen evolution, thereby contributing to the field of catalysis and sustainable energy solutions (Li, Tang, Liu, & Zhan, 2017).

Chiral Synthesis

Research by Ihara et al. (1994) in the field of chiral synthesis demonstrated the preparation of propane-1,3-diol derivatives with fluorinated quaternary stereogenic centers. Such research contributes to the synthesis of complex molecules with potential applications in pharmaceuticals and fine chemicals (Ihara, Kawabuchi, Tokunaga, & Fukumoto, 1994).

Anticancer Activity Study

An experimental study by Ruan et al. (2009) on the anticancer activity of a similar compound, 2-(4-fluorobenzylideneamino) propanoic acid, highlights the potential biomedical applications of these compounds. The study examined its effects on the Hela cell line, providing insights into the therapeutic possibilities of related compounds (Ruan, Ye, Song, Zhang, & Zhao, 2009).

Magnetic Properties of Complexes

Research on tetranuclear cubane-like complexes by Zhang et al. (2012) using hydroxyl-rich ligands related to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol revealed unique magnetic properties. This kind of research opens up possibilities for the use of such complexes in magnetic materials and devices (Zhang, Chen, Hu, Chen, Li, & Li, 2012).

Safety and Hazards

The safety information for “(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” includes an exclamation mark pictogram and a warning signal word. Specific hazard and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

As “(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is used in proteomics research , future directions may include further studies to understand its properties and potential applications in this field.

properties

IUPAC Name

2-[(4-fluorophenyl)methylideneamino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)5-12-10(6-13)7-14/h1-5,10,13-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAXPPVYWBLALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC(CO)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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